Cas no 88192-19-2 (3-Azidopropan-1-amine)

3-Azidopropan-1-amine structure
3-Azidopropan-1-amine structure
상품 이름:3-Azidopropan-1-amine
CAS 번호:88192-19-2
MF:C3H8N4
메가와트:100.1224193573
MDL:MFCD11046568
CID:723452
PubChem ID:253661694

3-Azidopropan-1-amine 화학적 및 물리적 성질

이름 및 식별자

    • 1-Propanamine, 3-azido-
    • 3-Azidopropylamine
    • 3-Azidopropyl-1-amine
    • 3-azido-1-Propanamine
    • 1-azido-3-aminopropane
    • 1-Propanone,3-azido-1-phenyl
    • 3-amino-1-azidopropane
    • 3-aminopropane-1-azide
    • 3-azido-1-aminopropane
    • 3-azido-1-phenyl-1-propanone
    • 3-azido-1-phenyl-propan-1-one
    • 3-azido-1-propylamine
    • 1-Amino-3-azidopropane
    • 3-Aminopropyl Azide
    • 3-azidopropan-1-amine
    • 3-Azido-propylamine
    • OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • NE17647
    • BC677695
    • A2738
    • 10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • doi:10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N.1
    • 3-Azido-1-propanamine (ACI)
    • (3-Azidopropyl)amine
    • 1-Azido-3-propanamine
    • 3-Azidopropanamine
    • SY053441
    • CS-0620393
    • F19638
    • SCHEMBL13464346
    • DB-345694
    • LQB6KK2S9Z
    • 88192-19-2
    • F8881-6309
    • BS-12740
    • AKOS010598908
    • EN300-54083
    • BP-25123
    • 3-Azido-1-propanamine, 90%
    • MFCD11046568
    • UNII-LQB6KK2S9Z
    • DTXSID80236880
    • HY-151862
    • 3-Azidopropan-1-amine
    • MDL: MFCD11046568
    • 인치: 1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
    • InChIKey: OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • 미소: [N-]=[N+]=NCCCN

계산된 속성

  • 정밀분자량: 100.074896g/mol
  • 표면전하: 0
  • XLogP3: 0.5
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 100.074896g/mol
  • 단일 동위원소 질량: 100.074896g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 40.4Ų
  • 중원자 수량: 7
  • 복잡도: 73
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.020 g/mL at 25 °C
  • 비등점: 50°C/15mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 140°f
    섭씨: 60 ° c
  • 굴절률: n20/D 1.471
  • 용해도: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • 수용성: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • PSA: 75.77000
  • LogP: 0.79856
  • 민감성: 열에 민감하다

3-Azidopropan-1-amine 보안 정보

3-Azidopropan-1-amine 세관 데이터

  • 세관 번호:2929909090
  • 세관 데이터:

    ?? ?? ??:

    2929909090

    개요:

    2929909090 기타 질소 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2929909090기타 기타 질소기능을 가진 화합물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

3-Azidopropan-1-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCA-6-5g
3-azido-1-Propanamine
88192-19-2 >99.00%
5g
¥3750.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A2033-500mg
3-Azidopropan-1-amine
88192-19-2 >95%
500mg
3491CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
762016-250MG
3-Azidopropan-1-amine
88192-19-2
250mg
¥1235.66 2023-11-23
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCA-6-250mg
3-azido-1-Propanamine
88192-19-2 >99.00%
250mg
¥450.0 2023-09-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2738-100MG
3-Azidopropylamine
88192-19-2 >95.0%(GC)(T)
100mg
¥390.00 2024-04-15
Enamine
EN300-54083-5.0g
3-azidopropan-1-amine
88192-19-2 95.0%
5.0g
$73.0 2025-02-20
TRC
A227366-500mg
3-Azidopropan-1-amine
88192-19-2
500mg
$ 410.00 2022-04-02
Enamine
EN300-54083-500mg
3-azidopropan-1-amine
88192-19-2 93.0%
500mg
$145.0 2022-02-28
Enamine
EN300-54083-10000mg
3-azidopropan-1-amine
88192-19-2 93.0%
10g
$947.0 2022-02-28
Enamine
EN300-54083-0.25g
3-azidopropan-1-amine
88192-19-2 95.0%
0.25g
$24.0 2025-02-20

3-Azidopropan-1-amine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
참조
Synthesis and application of a new cleavable linker for "click"-based affinity chromatography
Landi, Felicetta; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 56-59

합성회로 2

반응 조건
1.1 Reagents: Lithium azide Solvents: Water ;  10 min, rt; 12 h, 80 °C
참조
Coupling Protein Engineering with Probe Design To Inhibit and Image Matrix Metalloproteinases with Controlled Specificity
Morell, Montse; et al, Journal of the American Chemical Society, 2013, 135(24), 9139-9148

합성회로 3

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium azide Solvents: Acetonitrile ;  heated
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
참조
NanoSOSG: a Nanostructured Fluorescent Probe for the Detection of Intracellular Singlet Oxygen
Ruiz-Gonzalez, Ruben; et al, Angewandte Chemie, 2017, 56(11), 2885-2888

합성회로 4

반응 조건
1.1 Reagents: Potassium hydroxide ;  1.5 h, 10 °C
참조
Water-borne nanocoating for rapid inactivation of SARS-CoV-2 and other viruses
Bobrin, Valentin A.; et al, ACS Nano, 2021, 15(9), 14915-14927

합성회로 5

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

합성회로 6

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  19 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt
참조
Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence
Welsch, Sebastian J.; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

합성회로 7

반응 조건
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  90 °C
참조
A mild removal of Fmoc group using sodium azide
Chen, Chun-Chi; et al, Amino Acids, 2014, 46(2), 367-374

합성회로 8

반응 조건
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
참조
Synthesis and biological evaluation of hybrid acridine-HSP90 ligand conjugates as telomerase inhibitors
Roe, S.; et al, Organic & Biomolecular Chemistry, 2015, 13(31), 8500-8504

합성회로 9

반응 조건
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate
참조
An efficient and practical method for the synthesis of mono-N-protected α,ω-diaminoalkanes
Lee, J. W.; et al, Tetrahedron Letters, 2001, 42(14), 2709-2711

합성회로 10

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
참조
Synthesis of the 5,6-Dihydroxymorpholin-3-one Fragment of Monanchocidin A
Shi, Yunlong; et al, Organic Letters, 2015, 17(4), 968-971

합성회로 11

반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ;  36 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  basified, rt
참조
Structure and evaluation of antibacterial and antitubercular properties of new basic and heterocyclic 3-formylrifamycin SV derivatives obtained via 'click chemistry' approach
Pyta, Krystian; et al, European Journal of Medicinal Chemistry, 2014, 84, 651-676

합성회로 12

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
Facile functionalization of FK506 for biological studies by the thiol-ene 'click' reaction
Guo, Zhi-Fo; et al, RSC Advances, 2014, 4(22), 11400-11403

합성회로 13

반응 조건
1.1 Reagents: Sodium azide
참조
Rapid Synthesis of Functionalized High-Generation Polyester Dendrimers via Strain-Promoted Alkyne-Azide Cycloaddition
McNelles, Stuart A.; et al, Macromolecules (Washington, 2017, 50(20), 7993-8001

합성회로 14

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  cooled; < 10 °C
참조
Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release
Le Valley, Paige J.; et al, Journal of the American Chemical Society, 2020, 142(10), 4671-4679

합성회로 15

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Potassium hydroxide ;  basified
참조
Blood-brain barrier-permeable fluorone-labeled dieckols acting as neuronal ER stress signaling inhibitors
Kwak, Jong Hwan; et al, Biomaterials, 2015, 61, 52-60

합성회로 16

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  < 10 °C
참조
Cyclodextrin-/photoisomerization-modulated assembly and disassembly of an azobenzene-grafted polyoxometalate cluster
Li, Hongbo; et al, Dalton Transactions, 2019, 48(16), 5168-5175

합성회로 17

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
Carbohydrate-naphthalene diimide conjugates as potential antiparasitic drugs: Synthesis, evaluation and structure-activity studies
Zuffo, M. ; et al, European Journal of Medicinal Chemistry, 2019, 163, 54-66

합성회로 18

반응 조건
1.1 Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ;  5 h, rt
참조
Layer-by-layer deposition of functional click polymers for microarray applications
Sola, L.; et al, eXPRESS Polymer Letters, 2019, 13(11), 1004-1017

합성회로 19

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C
참조
Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds
Knoer, Sebastian; et al, Chemistry - A European Journal, 2007, 13(21), 6082-6090

합성회로 20

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  14 h, rt → 90 °C
참조
Entirely oligosaccharide-based supramolecular amphiphiles constructed via host-guest interactions as efficient drug delivery platforms
Shi, Yuting; et al, Chemical Communications (Cambridge, 2017, 53(91), 12302-12305

합성회로 21

반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  10 min, 0 °C
1.2 Solvents: Methanol ;  0 °C; 17 h, 23 °C
참조
Bifunctional Diaminoterephthalate Fluorescent Dye as Probe for Cross-Linking Proteins
Wallisch, Melanie; et al, Chemistry - A European Journal, 2017, 23(27), 6535-6543

합성회로 22

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide
참조
Pre-blocked molecular shuttle as an in-situ real-time theranostics
Sun, Tao; et al, Biomaterials, 2019, 204, 46-58

합성회로 23

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
참조
Modification of DNA-templated conductive polymer nanowires via click chemistry
Hannant, Jennifer; et al, Chemical Communications (Cambridge, 2010, 46(32), 5870-5872

합성회로 24

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  rt → reflux; 24 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, < 10 °C
참조
Topology and Molecular Architecture of Polyelectrolytes Determine Their pH-Responsiveness When Assembled on Surfaces
Trachsel, Lucca ; et al, ACS Macro Letters, 2021, 10(1), 90-97

합성회로 25

반응 조건
1.1 Reagents: Sodium azide Catalysts: Potassium iodide Solvents: Water ;  rt → 90 °C; 3 d, 90 °C; 90 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 14, 0 °C
참조
Loops versus Branch Functionality in Model Click Hydrogels
Kawamoto, Ken; et al, Macromolecules (Washington, 2015, 48(24), 8980-8988

합성회로 26

반응 조건
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, rt; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
참조
Clickable artificial heme-peroxidases for the development of functional nanomaterials
Zambrano, Gerardo ; et al, Biotechnology and Applied Biochemistry, 2020, 67(4), 549-562

합성회로 27

반응 조건
1.1 Reagents: Sodium azide Solvents: Water
참조
Chemically tunable mucin chimeras assembled on living cells
Kramer, Jessica R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2015, 112(41), 12574-12579

합성회로 28

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  pH 14, < 10 °C
참조
First poly(2-oxazoline)-peptide conjugate for targeted radionuclide cancer therapy
Luxenhofer, Robert; et al, PMSE Preprints, 2006, 95, 283-284

합성회로 29

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  rt; 16 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, < 5 °C
참조
Azidopropylvinylsulfonamide as a New Bifunctional Click Reagent for Bioorthogonal Conjugations: Application for DNA-Protein Cross-Linking
Dadova, Jitka; et al, Chemistry - A European Journal, 2015, 21(45), 16091-16102

3-Azidopropan-1-amine Raw materials

3-Azidopropan-1-amine Preparation Products

추천 기사

추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Minglong (Xianning) Medicine Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.